molecular formula C13H10ClNO B1392233 3-(3-Chlorobenzoyl)-4-methylpyridine CAS No. 158978-30-4

3-(3-Chlorobenzoyl)-4-methylpyridine

Cat. No.: B1392233
CAS No.: 158978-30-4
M. Wt: 231.68 g/mol
InChI Key: AKCHPRMIAJPZKV-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3-chlorobenzoyl group and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyridine+3-chlorobenzoyl chlorideThis compound+HCl\text{4-methylpyridine} + \text{3-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylpyridine+3-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: 3-(3-Carboxybenzoyl)-4-methylpyridine

    Reduction: 3-(3-Chlorobenzyl)-4-methylpyridine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-4-methylpyridine
  • 3-(3-Bromobenzoyl)-4-methylpyridine
  • 3-(3-Chlorobenzoyl)-2-methylpyridine

Uniqueness

3-(3-Chlorobenzoyl)-4-methylpyridine is unique due to the specific positioning of the chlorobenzoyl and methyl groups on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCHPRMIAJPZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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